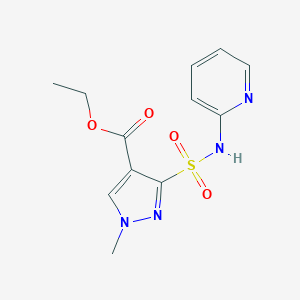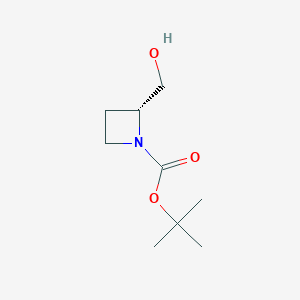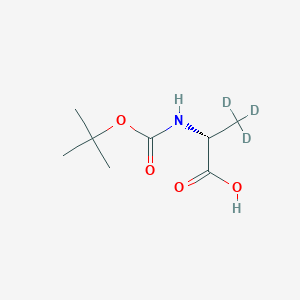![molecular formula C16H12N4O2S2 B071922 6-(4-Phenylphenyl)imidazo[2,1-b][1,3,4]thiadiazole-2-sulfonamide CAS No. 183999-58-8](/img/structure/B71922.png)
6-(4-Phenylphenyl)imidazo[2,1-b][1,3,4]thiadiazole-2-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(1,1’-Biphenyl-4-yl)imidazo(2,1-b)-1,3,4-thiadiazole-2-sulfonamide is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1,1’-Biphenyl-4-yl)imidazo(2,1-b)-1,3,4-thiadiazole-2-sulfonamide typically involves the reaction of 2-amino-1,3,4-thiadiazole derivatives with biphenyl-4-carboxaldehyde under specific conditions. The reaction is often carried out in the presence of a catalyst such as acetic acid and triethylamine at elevated temperatures . The process may also involve the use of green solvents like water to promote environmentally friendly synthesis .
Industrial Production Methods
the principles of green chemistry and the use of one-pot, multicomponent reactions are likely to be employed to maximize yield and minimize waste .
Análisis De Reacciones Químicas
Types of Reactions
6-(1,1’-Biphenyl-4-yl)imidazo(2,1-b)-1,3,4-thiadiazole-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction could produce amine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: May be used in the development of new materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of 6-(1,1’-Biphenyl-4-yl)imidazo(2,1-b)-1,3,4-thiadiazole-2-sulfonamide involves its interaction with various molecular targets. For instance, its antifungal activity is believed to result from the inhibition of fungal cell wall synthesis . In cancer cells, the compound may induce cell cycle arrest and apoptosis by interacting with microtubules and disrupting their function .
Comparación Con Compuestos Similares
Similar Compounds
Imidazo[2,1-b][1,3,4]thiadiazole derivatives: These compounds share a similar core structure and exhibit a range of biological activities.
Biphenyl derivatives: Compounds containing the biphenyl moiety are known for their diverse chemical reactivity and applications in medicinal chemistry.
Uniqueness
6-(1,1’-Biphenyl-4-yl)imidazo(2,1-b)-1,3,4-thiadiazole-2-sulfonamide is unique due to its combination of the biphenyl and imidazo[2,1-b][1,3,4]thiadiazole moieties, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile compound for various applications in research and industry.
Propiedades
Número CAS |
183999-58-8 |
|---|---|
Fórmula molecular |
C16H12N4O2S2 |
Peso molecular |
356.4 g/mol |
Nombre IUPAC |
6-(4-phenylphenyl)imidazo[2,1-b][1,3,4]thiadiazole-2-sulfonamide |
InChI |
InChI=1S/C16H12N4O2S2/c17-24(21,22)16-19-20-10-14(18-15(20)23-16)13-8-6-12(7-9-13)11-4-2-1-3-5-11/h1-10H,(H2,17,21,22) |
Clave InChI |
PJHLUDLULHBJEH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CN4C(=N3)SC(=N4)S(=O)(=O)N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CN4C(=N3)SC(=N4)S(=O)(=O)N |
| 183999-58-8 | |
Sinónimos |
Imidazo(2,1-b)-1,3,4-thiadiazole-2-sulfonamide, 6-(1,1'-biphenyl)-4-yl)- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



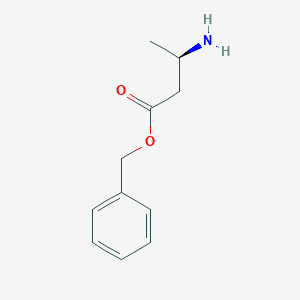
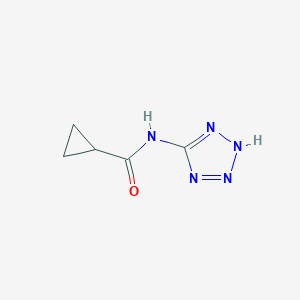



![4-[4-(4,5-dihydro-1H-imidazol-2-yl)-2-methoxyphenyl]-2-[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]pyrimidine](/img/structure/B71860.png)

